![molecular formula C43H49NO15 B021501 Docetaxel Metabolite M4 CAS No. 157067-34-0](/img/structure/B21501.png)
Docetaxel Metabolite M4
Overview
Description
Docetaxel Metabolite M4 is a major human metabolite of Docetaxel . It has a molecular formula of C43H49NO15 and a molecular weight of 819.85 .
Synthesis Analysis
Docetaxel, a taxane antitumor agent, was administered to patients by a 1-h intravenous infusion with pharmacokinetic monitoring . The cyclized oxazolidinedione metabolite M4 was most frequently present and was detected in 8 out of 24 patients with maximal concentrations between 0.022 and 0.23 mg/l .Molecular Structure Analysis
The molecular structure of Docetaxel Metabolite M4 is complex, with a molecular formula of C43H49NO15 . More detailed information about its molecular structure may be found in specialized databases or scientific literature .Chemical Reactions Analysis
Docetaxel is metabolized by the CYP3A4/5 into four metabolites: M1, M2, M3, and M4 . The metabolism of Docetaxel to M4 is predicted by logistic regression analysis, with alanine aminotransferase and alkaline phosphatase levels being the strongest predictors .Physical And Chemical Properties Analysis
Docetaxel Metabolite M4 is a neat product with a molecular weight of 819.85 . More specific physical and chemical properties may be found in the product’s safety data sheet or other specialized resources .Scientific Research Applications
Interaction with Other Antineoplastic Drugs
Docetaxel Metabolite M4 has been studied for its interaction with other antineoplastic drugs. It has been found that Docetaxel abolishes the hydroxylation of paclitaxel metabolite M4, but is totally inactive on its 6α-hydroxylation . Conversely, paclitaxel significantly reduces the hydroxylation of docetaxel .
Role in Chemotherapy
Docetaxel Metabolite M4 plays a crucial role in chemotherapy. It has been observed that the metabolism of docetaxel by human liver microsomes generates a main docetaxel metabolite . This metabolite is identical to the authentic derivative hydroxylated at the butyl group of the C 13 side chain .
Interaction with Cytochromes P450
The metabolism of Docetaxel Metabolite M4 involves Cytochromes P450. Kinetic measurements and chemical and immunological inhibitions have demonstrated that CYP3A is implicated in the hydroxylation of docetaxel .
Use in Nanoplatforms
Docetaxel Metabolite M4 has been incorporated into nanoplatforms, such as nanofibers and nanoparticles . This advancement offers targeted delivery, controlled release, and improved bioavailability, dramatically reducing systemic toxicity and enhancing patient outcomes .
Role in Regenerative Medicine
The use of Docetaxel Metabolite M4-loaded nanoplatforms has opened new avenues in regenerative medicine by facilitating targeted therapy and cellular regeneration .
Interaction with Other Drugs
The possible interaction among docetaxel, paclitaxel, and drugs which could be associated during chemotherapy has been examined in vitro . Certain drugs such as cisplatin, verapamil, doxorubicin, vinblastine, and vincristine did not markedly modify taxoid metabolism .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,46-48,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,41+,42-,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZFVRAJNWWNDL-AYORVWLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578107 | |
Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
819.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
157067-34-0 | |
Record name | RPR-104943 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157067340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RPR-104943 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49E4SSQ1AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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